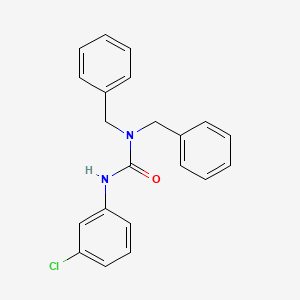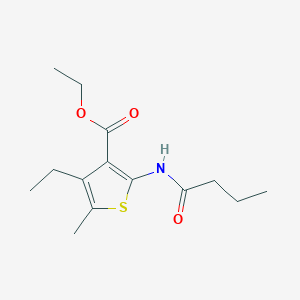
N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DM-20, and it belongs to the family of thiourea derivatives. DM-20 has shown promising results in various studies, and it has been used for different purposes, including as an inhibitor of protein kinase C.
Wirkmechanismus
DM-20 works by binding to the active site of protein kinase C, which prevents the enzyme from phosphorylating its substrates. This inhibition of protein kinase C activity can lead to various downstream effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
DM-20 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DM-20 can inhibit the growth of cancer cells, including breast cancer cells and prostate cancer cells. DM-20 has also been shown to induce apoptosis in these cancer cells. In addition, DM-20 has been shown to inhibit the migration and invasion of cancer cells, which could have implications for the treatment of metastatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DM-20 for lab experiments is its specificity for protein kinase C. This specificity makes DM-20 a useful tool for studying the role of protein kinase C in various cellular processes. However, one limitation of DM-20 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on DM-20. One area of interest is the development of more potent and selective inhibitors of protein kinase C based on the structure of DM-20. Another area of interest is the investigation of the downstream effects of protein kinase C inhibition by DM-20, including the identification of specific substrates that are affected by DM-20. Finally, further studies are needed to determine the potential clinical applications of DM-20, including its potential as a cancer treatment.
Synthesemethoden
DM-20 can be synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methoxybenzylamine. This reaction takes place in the presence of a catalyst, such as triethylamine, and yields DM-20 as a white crystalline solid. Other methods for synthesizing DM-20 include the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methoxybenzylthiourea and the reaction of 3,5-dimethylphenyl isocyanate with 3-methoxybenzylthiourea.
Wissenschaftliche Forschungsanwendungen
DM-20 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the compound's potential as an inhibitor of protein kinase C. Protein kinase C is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DM-20 has been shown to inhibit the activity of protein kinase C, which could have implications for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-13(2)9-15(8-12)19-17(21)18-11-14-5-4-6-16(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFVQBVCKMBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)



![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)



